molecular formula C12H16O3 B135407 (2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane CAS No. 105780-38-9

(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane

Cat. No. B135407
M. Wt: 208.25 g/mol
InChI Key: UEOWFGJMGUIGHC-GFCCVEGCSA-N
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Description

Unfortunately, I couldn’t find a specific description for “(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane”. It’s possible that this compound is not widely studied or recognized.



Synthesis Analysis

I couldn’t find specific information on the synthesis of “(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane”. It’s possible that this compound is not widely synthesized or the synthesis methods are not widely shared.



Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of “(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane”. It’s possible that this compound is not widely studied or the molecular structure is not widely shared.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane”. It’s possible that this compound is not widely used in chemical reactions or the reactions are not widely shared.



Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of “(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane”. It’s possible that this compound is not widely studied or the physical and chemical properties are not widely shared.


Safety And Hazards

I couldn’t find specific information on the safety and hazards of “(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane”. It’s possible that this compound is not widely used or the safety and hazards are not widely studied.


Future Directions

I couldn’t find specific information on the future directions of “(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane”. It’s possible that this compound is not widely studied or the future directions are not widely discussed.


properties

IUPAC Name

(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWFGJMGUIGHC-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC1=CC=C(C=C1)OC[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450460
Record name (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane

CAS RN

105780-38-9
Record name (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-(2-Methoxyethyl)phenol (A) and epichlorohydrin (B, 1.4-2.0 eqv.) are reacted in water, at least 1.5 kg, preferably about 2 kg of water per kg of phenol, during the addition of sodium (or potassium) hydroxide solution, (1.3-1.7 eqv.) to form 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene; (p-methoxyethyl-epoxypropoxybenzene). The reaction is preferably performed at a temperature of 50-70° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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